molecular formula C13H10ClF3N2O3S B2896948 5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methoxybenzenesulfonamide CAS No. 882747-73-1

5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methoxybenzenesulfonamide

Cat. No. B2896948
CAS RN: 882747-73-1
M. Wt: 366.74
InChI Key: PIRPWIIJAUUPGU-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound. It has a chlorine atom and a trifluoromethyl group attached to the pyridine ring . It’s also related to Ubrogepant, a medication used for acute migraine with or without visual disturbances .


Synthesis Analysis

The synthesis of this compound might involve the fluorination of 2-chloro-5-trichloromethylpyridine . After certain protective groups are deprotected, the free amine could be transformed into a related compound by reducing amination .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring with a chlorine atom and a trifluoromethyl group attached . The exact structure would depend on the specific positions of these substituents on the pyridine ring.


Chemical Reactions Analysis

This compound, being a derivative of pyridine, might undergo various chemical reactions. For instance, the trifluoromethyl group could potentially participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, a related compound, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, has a melting point of 16-20 °C and a boiling point of 50-55 °C/11 mmHg .

Scientific Research Applications

Antitumor Applications

Research has indicated that compounds from sulfonamide-focused libraries, including derivatives related to 5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methoxybenzenesulfonamide, have been evaluated in cell-based antitumor screens. These compounds, such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, have shown to be potent cell cycle inhibitors and progressed to clinical trials due to their preliminary clinical activities. These findings highlight the compound's relevance in oncology, especially in designing new antitumor agents that disrupt tubulin polymerization or cause cell cycle arrest in cancer cell lines (Owa et al., 2002).

Chemical Synthesis and Reactivity

The chemical reactivity of similar sulfonamide compounds has been explored, with findings that N-chloro-N-methoxybenzenesulfonamide serves as a convenient and economically prepared chlorinating reagent. This compound has been used to chlorinate a range of organic substrates, including diketones and phenols, demonstrating its utility in synthetic organic chemistry for introducing chlorine atoms into molecules (Pu et al., 2016).

Imaging and Diagnostic Applications

Research into the imaging potential of sulfonamide derivatives has also been conducted. Specifically, 11C-labeled sulfonamide derivatives were prepared for imaging cyclooxygenases (COX-1 and COX-2) by positron emission tomography (PET). However, these studies indicated that the compounds, including 4-[5-(4-methoxyphenyl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide, demonstrated minimal specific binding in vivo, suggesting a need for further modification to improve their suitability as PET imaging agents (Fujisaki et al., 2005).

Inhibition of Phospholipase A₂

A series of N-(trifluoromethyl-2-pyridinyl)alkane- and arenesulfonamides have been synthesized and examined for their inhibitory activities against secretory phospholipase A₂. Among these, certain analogs demonstrated significant inhibitory activity, highlighting their potential in therapeutic applications related to diseases associated with phospholipase A₂ activity (Nakayama et al., 2011).

Corrosion Inhibition

The compound has also been investigated in the context of corrosion inhibition. Studies involving quantum chemical calculations and molecular dynamics simulations have been performed on piperidine derivatives, including sulfonamide compounds, to understand their adsorption and inhibition effects on iron corrosion. These studies provide insights into designing more efficient corrosion inhibitors for industrial applications (Kaya et al., 2016).

Mechanism of Action

Target of Action

The compound, also known as Fluopicolide , primarily targets oomycetes , a group of filamentous, fungus-like microorganisms . It is used in agriculture to control diseases caused by these organisms, such as late blight of potato .

Biochemical Pathways

Fluopicolide affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . These effects disrupt the life cycle of oomycetes, preventing them from spreading and causing disease.

Result of Action

The result of Fluopicolide’s action is the inhibition of the growth of oomycete strains that are resistant to other fungicides, such as phenylamides, strobilurin, dimethomorph, and iprovalicarb . This makes it a valuable tool in the fight against oomycete diseases, particularly those that have developed resistance to other treatment methods.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Fluopicolide. Its toxicity to terrestrial species is low to moderate but is more of a concern for aquatic species . Therefore, careful management is required to minimize environmental impact and maximize efficacy.

Safety and Hazards

This compound might cause skin irritation, serious eye irritation, and respiratory irritation. It could be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for this compound could involve further exploration of its potential medicinal uses, given its relation to Ubrogepant, a medication used for migraines . Additionally, its synthesis and properties could be further studied to optimize its production and application.

properties

IUPAC Name

5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2O3S/c1-22-10-3-2-7(4-11(10)23(18,20)21)12-9(14)5-8(6-19-12)13(15,16)17/h2-6H,1H3,(H2,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRPWIIJAUUPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methoxybenzenesulfonamide

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